molecular formula C13H19ClN2O2 B1398457 N-(4-Methoxyphenyl)-4-piperidinecarboxamide hydrochloride CAS No. 1186049-52-4

N-(4-Methoxyphenyl)-4-piperidinecarboxamide hydrochloride

Cat. No. B1398457
M. Wt: 270.75 g/mol
InChI Key: SGQKZQHIPPZUPZ-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)-4-piperidinecarboxamide hydrochloride is a laboratory chemical . It is also known as P-Amino-P-Methoxydiphenylamine .


Synthesis Analysis

The synthesis of piperazine derivatives has been a subject of interest in recent years. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group .


Molecular Structure Analysis

The molecular structure of N-(4-Methoxyphenyl)-4-piperidinecarboxamide hydrochloride has been reported in a study . The 4-methoxyphenyl group is nearly planar and it occupies an equatorial site on the piperazine ring .

Scientific Research Applications

Analytical Characterization and Biological Matrix Analysis

Research has identified psychoactive arylcyclohexylamines, closely related to N-(4-Methoxyphenyl)-4-piperidinecarboxamide hydrochloride, which were characterized and analyzed using various analytical techniques. These compounds were determined in biological matrices like blood, urine, and vitreous humor through methods such as gas chromatography, nuclear magnetic resonance spectroscopy, and liquid chromatography. This analytical approach facilitates understanding the chemical properties and potential biological impacts of related compounds (De Paoli et al., 2013).

Radiotracer Development for PET Imaging

The development of radiotracers for positron emission tomography (PET) imaging is another significant area of research. Compounds structurally similar to N-(4-Methoxyphenyl)-4-piperidinecarboxamide hydrochloride have been synthesized for studying CB1 cannabinoid receptors and 5-HT1A receptors in the brain. These studies are crucial for advancing our understanding of neurological diseases and developing new diagnostic tools (Katoch-Rouse & Horti, 2003); (Choi et al., 2015).

Antibacterial and Antimicrobial Applications

One fascinating application of compounds similar to N-(4-Methoxyphenyl)-4-piperidinecarboxamide hydrochloride is in the field of antimicrobial research. A study demonstrated the selective killing of bacterial persisters without affecting normal antibiotic-sensitive cells. This approach could revolutionize the treatment of chronic bacterial infections and combat antibiotic resistance (Kim et al., 2011).

Neuropharmacological Research

In neuropharmacology, related compounds have been explored for their potential effects on serotonin receptors, offering insights into the treatment of disorders such as Alzheimer's disease and depression. This research contributes to our understanding of the neurochemical pathways involved in these diseases and the development of targeted therapies (Kepe et al., 2006).

properties

IUPAC Name

N-(4-methoxyphenyl)piperidine-4-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2.ClH/c1-17-12-4-2-11(3-5-12)15-13(16)10-6-8-14-9-7-10;/h2-5,10,14H,6-9H2,1H3,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGQKZQHIPPZUPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Methoxyphenyl)-4-piperidinecarboxamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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